molecular formula C11H9BrN4O2S B11100669 1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

Cat. No.: B11100669
M. Wt: 341.19 g/mol
InChI Key: WCJGFZBRXJKAAD-UHFFFAOYSA-N
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Description

1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE involves multiple steps, including cyclization and bromination reactionsReaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole: Known for its antiviral properties.

    Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. Compared to these compounds, 1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE stands out due to its unique structure and the specific biological activities it exhibits.

Properties

Molecular Formula

C11H9BrN4O2S

Molecular Weight

341.19 g/mol

IUPAC Name

1-(8-bromo-4a-hydroxy-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

InChI

InChI=1S/C11H9BrN4O2S/c1-5(17)16-8-3-2-6(12)4-7(8)9-11(16,18)13-10(19)15-14-9/h2-4,18H,1H3,(H2,13,15,19)

InChI Key

WCJGFZBRXJKAAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C3=NNC(=S)NC31O

Origin of Product

United States

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